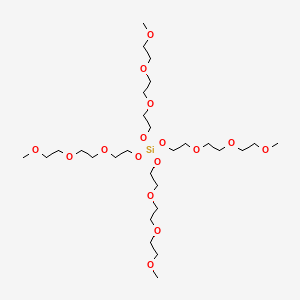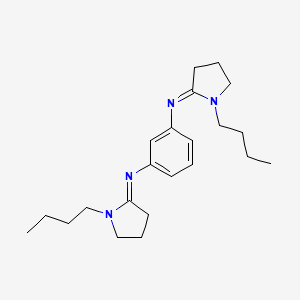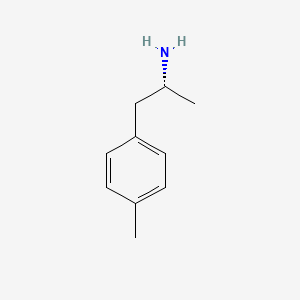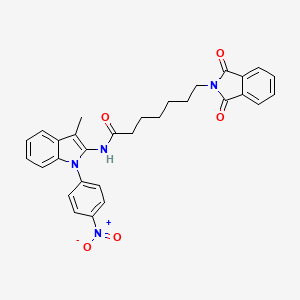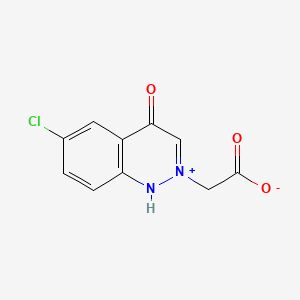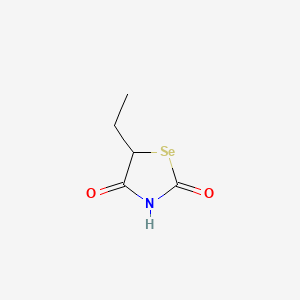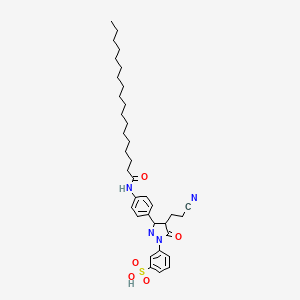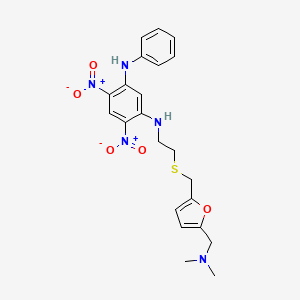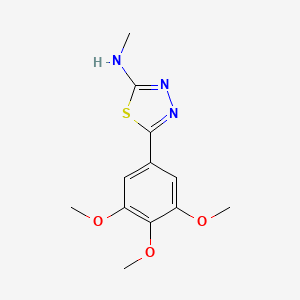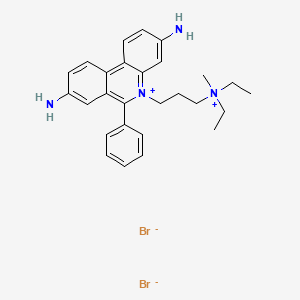
Propidium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propidium bromide is a fluorescent intercalating agent widely used in molecular biology for staining nucleic acids. It binds to DNA by intercalating between the bases, which allows it to be used in various applications such as gel electrophoresis and flow cytometry. When bound to DNA, this compound exhibits enhanced fluorescence, making it a valuable tool for visualizing and quantifying nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
Propidium bromide can be synthesized through a multi-step process involving the reaction of phenanthridine with bromine. The reaction typically involves the following steps:
Bromination: Phenanthridine is reacted with bromine to introduce bromine atoms into the molecule.
Quaternization: The brominated phenanthridine is then reacted with a quaternizing agent, such as methyl iodide, to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistent quality.
化学反应分析
Types of Reactions
Propidium bromide primarily undergoes intercalation reactions with nucleic acids. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its stable aromatic structure.
Common Reagents and Conditions
The primary reagent for this compound’s interaction is DNA or RNA. The conditions for these reactions usually involve aqueous solutions with controlled pH and ionic strength to facilitate binding.
Major Products Formed
The major product formed from the interaction of this compound with nucleic acids is a fluorescent complex that can be detected using various fluorescence-based techniques.
科学研究应用
Propidium bromide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker for nucleic acids in gel electrophoresis.
Biology: Employed in flow cytometry to differentiate between live and dead cells, as it can penetrate only cells with compromised membranes.
Medicine: Utilized in apoptosis assays to identify and quantify apoptotic cells.
Industry: Applied in quality control processes for detecting nucleic acid contamination in various products.
作用机制
Propidium bromide exerts its effects by intercalating between the base pairs of DNA. This intercalation disrupts the normal structure of the DNA helix, leading to enhanced fluorescence. The compound specifically targets nucleic acids, making it an effective tool for staining and visualizing DNA and RNA in various experimental setups.
相似化合物的比较
Similar Compounds
Ethidium bromide: Another intercalating agent used for staining nucleic acids, but it is more toxic and less stable than propidium bromide.
Acridine orange: A nucleic acid-selective fluorescent cationic dye that can also be used to stain DNA and RNA.
GelRed: A safer alternative to ethidium bromide, offering similar staining properties with reduced toxicity.
Uniqueness of this compound
This compound is unique due to its high affinity for nucleic acids and its ability to produce strong fluorescence upon binding. Its relatively lower toxicity compared to ethidium bromide makes it a preferred choice in many laboratory applications.
属性
CAS 编号 |
72460-87-8 |
|---|---|
分子式 |
C27H34Br2N4 |
分子量 |
574.4 g/mol |
IUPAC 名称 |
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dibromide |
InChI |
InChI=1S/C27H33N4.2BrH/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;2*1H/q+1;;/p-1 |
InChI 键 |
ZLSOONVQLWLPMF-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


